(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone
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Overview
Description
AM2233 azepane isomer: is a synthetic cannabinoid, which is an isomer of AM2233. In this compound, the piperidine group of AM2233 is replaced with an azepane group . It is known for its full agonist activity at the central cannabinoid receptor 1 (CB1 receptor) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AM2233 azepane isomer involves the replacement of the piperidine group in AM2233 with an azepane group. This can be achieved through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The compound can be isolated using silica gel column chromatography and identified through techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of AM2233 azepane isomer would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process would involve advanced chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: AM2233 azepane isomer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
AM2233 azepane isomer has several scientific research applications, including:
Mechanism of Action
AM2233 azepane isomer exerts its effects by acting as a full agonist at the central cannabinoid receptor 1 (CB1 receptor). This receptor is part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The binding of AM2233 azepane isomer to the CB1 receptor activates intracellular signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
AM2233: The parent compound, which contains a piperidine group instead of an azepane group.
AM1220: Another synthetic cannabinoid with similar structural features.
Uniqueness: AM2233 azepane isomer is unique due to the presence of the azepane group, which may influence its binding affinity and activity at the CB1 receptor compared to other similar compounds . This structural difference can result in distinct pharmacological profiles and potential therapeutic applications .
Properties
IUPAC Name |
(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(14-24)25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZMBIYSUZVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017722 |
Source
|
Record name | AM2233 azepane isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432478-91-5 |
Source
|
Record name | AM2233 azepane isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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